molecular formula C16H15N3O3 B5772559 2-{[(3-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE

2-{[(3-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE

Cat. No.: B5772559
M. Wt: 297.31 g/mol
InChI Key: NJLUCSYDKZIEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylanilino group and a benzamide moiety. It has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the reaction of 3-acetylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[(3-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[(3-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
  • 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
  • 3-ACETOXY-2-METHYLBENZAMIDE

Uniqueness

2-{[(3-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE is unique due to its specific acetylanilino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(3-acetylphenyl)carbamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10(20)11-5-4-6-12(9-11)18-16(22)19-14-8-3-2-7-13(14)15(17)21/h2-9H,1H3,(H2,17,21)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLUCSYDKZIEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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